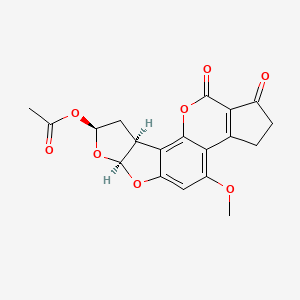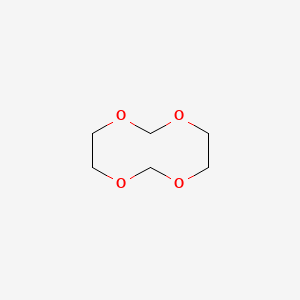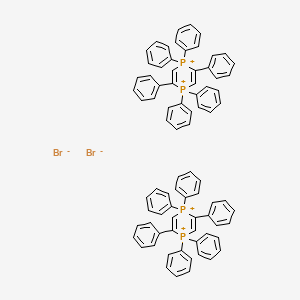
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms within a six-membered ring structure, substituted with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine precursor with a halogenating agent, followed by cyclization in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Cycloaddition: Cycloaddition reactions may involve dienophiles like maleic anhydride or azides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, and cycloaddition can result in complex ring systems.
科学的研究の応用
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, although specific applications are still under investigation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide involves its interaction with molecular targets through its phosphorus atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it an effective ligand in coordination chemistry. The pathways involved often include the formation of coordination complexes with transition metals, which can alter the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
1,4-Diphosphinines: These compounds share the core diphosphinine structure but may have different substituents.
Phosphabarrelenes: These compounds have a similar phosphorus-containing ring structure but differ in the arrangement of substituents.
Phosphinines: These are simpler phosphorus-containing heterocycles with fewer substituents.
Uniqueness
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is unique due to its specific substitution pattern with phenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of new materials and catalysts.
特性
CAS番号 |
15362-58-0 |
|---|---|
分子式 |
C80H64Br2P4+2 |
分子量 |
1309.1 g/mol |
IUPAC名 |
1,1,2,4,4,5-hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide |
InChI |
InChI=1S/2C40H32P2.2BrH/c2*1-7-19-33(20-8-1)39-31-42(37-27-15-5-16-28-37,38-29-17-6-18-30-38)40(34-21-9-2-10-22-34)32-41(39,35-23-11-3-12-24-35)36-25-13-4-14-26-36;;/h2*1-32H;2*1H/q2*+2;;/p-2 |
InChIキー |
CBFBIKRIZJOXRC-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


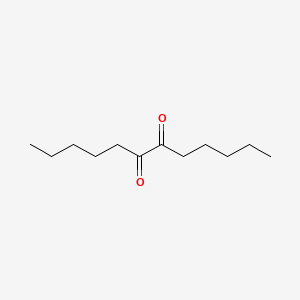

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
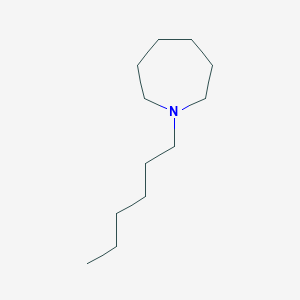


![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
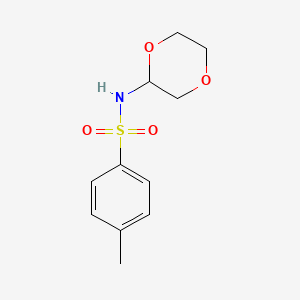

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
